N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
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Description
N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Characterization
Research has delved into the synthesis and structural analysis of compounds related to pyrido[1,2-a]pyrimidin derivatives, highlighting their complex chemistry and potential for diverse applications. For instance, studies have focused on the formation and X-ray structure determination of specific heterocyclic derivatives, revealing intricate details about their molecular frameworks and the implications for further chemical modifications (Banfield, Fallon, & Gatehouse, 1987). Such research underscores the foundational work necessary to understand these compounds' properties and potential uses in broader scientific contexts.
Antimicrobial Activities
A significant area of application for these chemical derivatives involves their antimicrobial properties. Several studies have synthesized and tested the antimicrobial efficacy of pyrimidinone and oxazinone derivatives, often fused with thiophene rings, indicating their potential as antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). These compounds have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, suggesting their potential in developing new antimicrobial therapies.
Antitumor and Cytotoxic Activities
The antitumor activities of pyrido[1,2-a]pyrimidin derivatives have also been a focal point of research. Studies have synthesized various derivatives and evaluated their in vitro cytotoxic activities against different cancer cell lines. For example, certain derivatives have exhibited mild to moderate anticancer activity, with specific compounds identified as potentially effective against human breast adenocarcinoma cell lines (El-Morsy, El-Sayed, & Abulkhair, 2017). This research highlights the potential of these compounds in oncological research and therapy development.
Dual Cytokine Regulation
Another intriguing application involves the regulation of cytokines, which are critical in inflammatory processes. A pyrimidylpiperazine derivative has been shown to act as a dual cytokine regulator, inhibiting tumor necrosis factor-alpha and augmenting interleukin-10 production. This dual action suggests potential therapeutic applications in treating inflammatory diseases, septic shock, and other conditions where cytokine regulation is crucial (Fukuda, Sumichika, Murata, Hanano, Adachi, & Hisadome, 2000).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12(22)13-5-7-14(8-6-13)19-16(23)11-25-17-10-18(24)21-9-3-2-4-15(21)20-17/h2-10H,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCEIUSBPNNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.